1-(2-Chlorophenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(2-Chlorophenyl)cyclopentanecarboxylic Acid (CAS# 143328-20-5) is a useful research chemical compound . It has a molecular weight of 224.68 and a molecular formula of C12H13ClO2 .
Synthesis Analysis
Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar .Physical and Chemical Properties Analysis
This compound is a colorless nonvolatile oil . It has a molecular weight of 224.68 and a molecular formula of C12H13ClO2 .Scientific Research Applications
Photochemical Transformations
A study by Guyon, Boule, and Lemaire (1982) observed the contraction of the phenolate form of 2-chlorophenol into a five-membered cycle under irradiation in dilute aqueous solution, forming cyclopentadienic acid through a Wolff's rearrangement and hydrolysis. This process also led to the spontaneous dimerisation of the acid, with its structure established from NMR spectra (Guyon, Boule, & Lemaire, 1982). Another study highlighted the photochemical degradation and dechlorination of 2-chlorophenol dissolved in surfactant solutions, where cyclopentadienecarboxylic acid formation was enhanced by surfactant concentrations above the critical micelle concentration. This study demonstrates the environmental and scientific significance of understanding and utilizing photochemical reactions in the presence of surfactants for the degradation and transformation of chlorophenols (Zhou Shi, Sigman, Ghosh, & Dabestani, 1997).
Organometallic Catalysis
Research by Yoon and Cho (2015) on the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines to produce 2-anilinohydroisoindoline-1,3-diones demonstrates the role of organometallic catalysts in synthesizing complex molecules from simpler structures. This area of study is crucial for the development of new synthetic methodologies with applications in medicinal chemistry and material science (Yoon & Cho, 2015).
Enzymatic Processes for Chiral Syntheses
The development of a practical enzymatic process for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol by Guo et al. (2017) showcases the application of biocatalysis in achieving high selectivity and efficiency in the synthesis of chiral intermediates. This work highlights the potential of enzymatic processes in the pharmaceutical industry for the synthesis of intermediates with high enantiomeric excess and yield, demonstrating the importance of green chemistry in industrial applications (Guo et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to interact with various human cancer cell lines .
Mode of Action
It’s known that similar compounds react with diorganotin (iv) oxide or dichloride to yield organotin (iv) complexes . These complexes have been found to exhibit antitumor activities against various human cancer cell lines .
Biochemical Pathways
It’s known that similar compounds have antioxidant properties and can act as inhibitors of radical chain oxidation of organic compounds .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption and are blood-brain barrier permeant .
Result of Action
It’s known that similar compounds have antitumor activities against various human cancer cell lines .
Action Environment
It’s known that similar compounds have high gastrointestinal absorption and are blood-brain barrier permeant , suggesting that they may be influenced by factors such as diet and gut microbiota.
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLMFIWSAQQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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